molecular formula C8H10O4 B14638202 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione CAS No. 55833-91-5

4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione

Cat. No.: B14638202
CAS No.: 55833-91-5
M. Wt: 170.16 g/mol
InChI Key: DRGOAJZWBCPDDG-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethyl ketone with a suitable diene in the presence of a catalyst to form the cyclopentene ring. The hydroxy group can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

55833-91-5

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-hydroxy-5-(2-methoxyethyl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H10O4/c1-12-3-2-5-6(9)4-7(10)8(5)11/h11H,2-4H2,1H3

InChI Key

DRGOAJZWBCPDDG-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C(C(=O)CC1=O)O

Origin of Product

United States

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